

Spectroscopic data (NMR, IR, MS) of 6-Methoxygramine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxygramine

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An In-depth Technical Guide: A Comprehensive Spectroscopic Analysis of **6-Methoxygramine** For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxygramine (CAS: 62467-65-6) is an indole alkaloid of significant interest in medicinal chemistry and drug development due to its structural relation to neuroactive compounds like melatonin and serotonin. As a synthetic precursor and a research chemical, its unambiguous identification and characterization are paramount for ensuring experimental validity and reproducibility. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of **6-methoxygramine**. Acting as a senior application scientist, this document moves beyond a simple data repository, offering insights into the causality behind spectral features and outlining self-validating experimental protocols essential for rigorous scientific inquiry.

Introduction to 6-Methoxygramine

6-Methoxygramine, chemically known as 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, possesses a core indole scaffold substituted with a methoxy group at the 6-position and a dimethylaminomethyl side chain at the 3-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Chemical and Physical Properties^[1]

Property	Value
Molecular Formula	C₁₂H₁₆N₂O
Molecular Weight	204.27 g/mol
Exact Mass	204.126263 Da

| CAS Number | 62467-65-6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR experiments is dictated by the need to resolve every unique proton and carbon environment within the molecule. A standard analysis begins with 1D proton (¹H) and carbon-13 (¹³C) NMR. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling in ¹H NMR reveals connectivity between neighboring protons. For a molecule like **6-methoxygramine**, this allows us to precisely map the protons on the indole ring, the methoxy group, and the dimethylaminomethyl side chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity.

Experimental Protocol: A Self-Validating System

- **Sample Preparation:** Dissolve ~5-10 mg of **6-methoxygramine** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like the indole N-H.

- Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) for accurate chemical shift referencing.
- Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.^[2] Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.

Data Interpretation and Assignments

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.0-10.8	Broad Singlet	1H	Indole N-H	Exchangeable proton, often broad. Shift is solvent-dependent.
~7.48	Doublet	1H	H-4	Aromatic proton adjacent to the electron-donating nitrogen and part of the benzene ring.
~7.05	Singlet	1H	H-2	Proton on the pyrrole part of the indole, adjacent to the C3-substituent. Appears as a singlet due to minimal coupling.
~6.85	Doublet	1H	H-7	Aromatic proton ortho to the indole nitrogen.
~6.70	Doublet of Doublets	1H	H-5	Aromatic proton ortho and meta to the methoxy group and indole nitrogen, respectively.
~3.82	Singlet	3H	-OCH ₃	Protons of the methoxy group are chemically equivalent and

show no coupling. Their shift is characteristic of an aryl methyl ether.

~3.45

Singlet

2H

-CH₂-N

Methylene protons adjacent to the indole C3 position and the nitrogen atom. They are deshielded by both.

~2.25

Singlet

6H

-N(CH₃)₂

The six protons of the two methyl groups are equivalent, resulting in a single, strong signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.^[3]

Data Interpretation and Assignments

Chemical Shift (δ , ppm)	Assignment	Rationale
~156.0	C-6	Aromatic carbon directly attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding.
~137.1	C-7a	Quaternary carbon at the fusion of the two rings.
~122.5	C-2	Carbon in the pyrrole ring, adjacent to the indole nitrogen.
~121.8	C-3a	Quaternary carbon at the ring junction, adjacent to the C3-substituent.
~120.0	C-4	Aromatic C-H carbon.
~112.5	C-3	Carbon bearing the dimethylaminomethyl side chain. Its upfield shift is characteristic of indole C3 carbons.
~109.8	C-5	Aromatic C-H carbon.
~94.5	C-7	Aromatic C-H carbon significantly shielded by the ortho- and para-directing effects of the methoxy group and indole nitrogen.
~55.8	-CH ₂ -N	Aliphatic methylene carbon.
~55.6	-OCH ₃	Methoxy carbon, a highly characteristic shift for this functional group. [4]
~45.3	-N(CH ₃) ₂	The two equivalent methyl carbons of the dimethylamino

group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses the ATR technique, which is non-destructive and requires minimal sample preparation.

- **Instrument Setup:** Ensure the ATR crystal (typically diamond) is clean.
- **Background Scan:** Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.
- **Sample Analysis:** Place a small amount of solid **6-methoxygramine** directly onto the crystal and apply pressure to ensure good contact.
- **Data Collection:** Co-add multiple scans (e.g., 32) to obtain a high-quality spectrum. The resulting data is available from sources like SpectraBase.^[5]

Spectral Interpretation

The IR spectrum of **6-methoxygramine** confirms the presence of its key functional groups.^[6]
^[7]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3300-3400	N-H Stretch	Indole N-H	A sharp, medium-intensity peak confirming the secondary amine within the indole ring.
~2950-3100	C-H Stretch (sp ²)	Aromatic C-H	Indicates the presence of the indole aromatic system.
~2800-2950	C-H Stretch (sp ³)	Aliphatic C-H	Corresponds to the methyl and methylene groups of the side chain and methoxy group.
~1620, ~1470	C=C Stretch	Aromatic Ring	Strong absorptions characteristic of the indole aromatic framework.
~1220	C-O Stretch	Aryl Ether	A strong, characteristic band for the Ar-O-CH ₃ ether linkage.
~1180	C-N Stretch	Aliphatic Amine	Confirms the presence of the dimethylaminomethyl side chain.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, valuable

structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for unambiguously determining a molecule's elemental composition.

- **Trustworthiness:** The instrument must be calibrated with a known standard immediately prior to analysis.
- **Analysis:** For **6-methoxygramine** ($C_{12}H_{16}N_2O$), the calculated monoisotopic mass is 204.1263 Da.^[1] An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ± 5 ppm) provides definitive confirmation of the molecular formula.

Fragmentation Analysis (Electron Ionization - EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The pattern of fragments is reproducible and serves as a molecular fingerprint. The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the indole ring, stabilized by the nitrogen atom.

- **Molecular Ion ($[M]^+$):** The parent peak will appear at $m/z = 204$.
- **Base Peak:** The most abundant fragment is typically the iminium ion, $[CH_2=N(CH_3)_2]^+$, at $m/z = 58$. This is due to the exceptional stability of this cation.
- **Other Key Fragments:** The other part of the molecule, the 6-methoxy-3-methyldiene-indole radical cation, would be observed at $m/z = 146$.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. This workflow ensures a robust and irrefutable structural assignment.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 6-Methoxygramine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587638#spectroscopic-data-nmr-ir-ms-of-6-methoxygramine]

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